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Compound of Interest

Compound Name: (Benzylthio)acetic acid

Cat. No.: B086505 Get Quote

A Comprehensive Structural Comparison of (Benzylthio)acetic Acid Cocrystals for

Researchers and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties

of various cocrystals of (benzylthio)acetic acid. The information is intended for researchers,

scientists, and professionals in the field of drug development to facilitate the understanding and

selection of suitable cocrystal systems for further investigation. The data presented is based on

published experimental findings.

Introduction to (Benzylthio)acetic Acid Cocrystals
(Benzylthio)acetic acid (HBTA) is a versatile molecule for the formation of supramolecular

complexes due to its carboxylic acid group, thioether linkage, and aromatic ring, which can all

participate in non-covalent interactions.[1] Co-crystallization of HBTA with various co-formers,

particularly nitrogen-containing compounds, has led to the formation of diverse crystalline

phases, including zwitterionic cocrystals, true cocrystals, and salts.[2] These different structural

arrangements arise from the specific intermolecular interactions, such as hydrogen bonds, and

can significantly influence the physicochemical properties of the resulting solid form, including

melting point, solubility, and stability.

This guide focuses on a comparative analysis of five novel crystalline compounds formed

between (benzylthio)acetic acid and L-proline (L-PRO), D-proline (D-PRO), DL-proline (DL-

PRO), isonicotinamide (INA), and tryptamine (TPA).[2]
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Comparative Structural and Physicochemical Data
The following tables summarize the key crystallographic and thermal analysis data for the

(benzylthio)acetic acid cocrystals.

Crystallographic Data
Comp
ound
Name

Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) β (°) V (Å³) Z

L-

PRO±·

HBTA

(1)

C₁₄H₁₉

NO₄S

Monoc

linic
P2₁

7.1019

(7)

12.949

4(12)

26.253

(3)

93.536

(3)

2409.8

(4)
4

D-

PRO±·

HBTA

(2)

C₁₄H₁₉

NO₄S

Monoc

linic
P2₁

6.9863

(7)

25.437

(3)

7.3987

(7)

95.152

(2)

1309.5

(2)
4

DL-

PRO±·

HBTA

(3)

C₁₄H₁₉

NO₄S

Orthor

hombi

c

Pna2₁
14.213

3(15)

8.2333

(9)

15.386

0(17)
90

1800.9

(3)
4

INA·H

BTA

(4)

C₁₅H₁₆

N₂O₃S

Triclini

c
P-1

7.1019

(7)

12.949

4(12)

26.253

(3)

93.536

(3)

2409.8

(4)
2

TPA+·

BTA−

(5)

C₁₉H₂₂

N₂O₂S

Monoc

linic
P2₁/n

14.213

3(15)
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15.386
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4

Data sourced from a 2022 study by Sienkiewicz-Gromiuk et al.[2]
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Compound Name Melting Point (°C)
Decomposition
Characteristics

L-PRO±·HBTA (1) 135 Decomposes after melting

D-PRO±·HBTA (2) 135 Decomposes after melting

DL-PRO±·HBTA (3) 128 Decomposes after melting

INA·HBTA (4) 110 Stable after melting

TPA+·BTA− (5) 150 Decomposes after melting

Data sourced from a 2022 study by Sienkiewicz-Gromiuk et al.[2]

Supramolecular Interactions and Crystal Packing
The nature of the intermolecular interactions dictates the resulting crystal structure and the

classification of the solid form. In the studied cocrystals, hydrogen bonding plays a crucial role

in the assembly of the supramolecular structures.[2]

Zwitterionic Cocrystals (1-3): In the cocrystals with L-proline, D-proline, and DL-proline, a

proton is transferred from the carboxylic acid of HBTA to the nitrogen atom of the proline ring,

resulting in a zwitterionic form of proline. The primary interactions are strong O-H···O and N-

H···O hydrogen bonds between the protonated carboxylic acid of HBTA and the carboxylate

group of the proline zwitterion.[1][2]

True Cocrystal (4): With isonicotinamide, no proton transfer occurs. The HBTA and

isonicotinamide molecules are connected by O-H···N and N-H···O hydrogen bonds between

the carboxylic acid of HBTA and the pyridine and amide groups of isonicotinamide,

respectively.[2]

True Salt (5): In the case of tryptamine, a complete proton transfer from the carboxylic acid

of HBTA to the amino group of tryptamine occurs, forming the (benzylthio)acetate anion

(BTA⁻) and the tryptaminium cation (TPA⁺). The crystal structure is stabilized by N-H···O

hydrogen bonds between the ammonium and indole groups of the tryptaminium cation and

the carboxylate group of the BTA⁻ anion.[2]
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Experimental Protocols
The following are generalized protocols for the synthesis and characterization of

(benzylthio)acetic acid cocrystals based on published methods.

Cocrystal Synthesis: Solution Evaporation Method
Molar Ratio: Dissolve equimolar amounts of (benzylthio)acetic acid and the chosen co-

former in a suitable solvent (e.g., methanol, ethanol).

Dissolution: Gently heat and stir the mixture until all solids are completely dissolved.

Crystallization: Allow the solution to slowly evaporate at room temperature.

Isolation: Collect the resulting crystals by filtration and dry them under ambient conditions.

Characterization Methods
Single-Crystal X-ray Diffraction (SCXRD): Mount a suitable single crystal on a diffractometer.

Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific radiation

source (e.g., Mo Kα). Solve and refine the crystal structure using appropriate software

packages.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectra of the cocrystal

and the individual components using an FT-IR spectrometer, typically with an ATR accessory.

The formation of cocrystals is indicated by shifts in the characteristic vibrational bands,

particularly those of the carboxylic acid and the functional groups of the co-former involved in

hydrogen bonding.[3]

Differential Scanning Calorimetry (DSC): Place a small amount of the sample (typically 3-4

mg) in an aluminum pan.[4] Heat the sample at a constant rate (e.g., 5 °C/min) under a

nitrogen atmosphere.[4] The melting point and other thermal events are determined from the

resulting thermogram.

Visualizing Supramolecular Assemblies
The following diagrams illustrate the different types of supramolecular assemblies formed by

(benzylthio)acetic acid with various co-formers.
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Caption: Supramolecular assemblies of (benzylthio)acetic acid.
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Caption: Experimental workflow for cocrystal synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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